molecular formula C13H8FNO2 B8388755 3-(2-Cyano-4-fluorophenoxy)phenol

3-(2-Cyano-4-fluorophenoxy)phenol

Cat. No.: B8388755
M. Wt: 229.21 g/mol
InChI Key: YWLOWBWRGDRSLN-UHFFFAOYSA-N
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Description

3-(2-Cyano-4-fluorophenoxy)phenol is a phenolic derivative featuring a phenoxy group substituted with cyano (-CN) and fluoro (-F) groups at the 2- and 4-positions, respectively.

Properties

Molecular Formula

C13H8FNO2

Molecular Weight

229.21 g/mol

IUPAC Name

5-fluoro-2-(3-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C13H8FNO2/c14-10-4-5-13(9(6-10)8-15)17-12-3-1-2-11(16)7-12/h1-7,16H

InChI Key

YWLOWBWRGDRSLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituted Cyanophenols

2.1.1 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol (CAS 1261931-97-8) This compound (Molecular Formula: C₁₄H₇FN₂O; Molar Mass: 238.22 g/mol) shares structural similarities with 3-(2-Cyano-4-fluorophenoxy)phenol but differs in substituent placement. Key distinctions include:

  • Substituent Arrangement: The cyano and fluoro groups are positioned on a phenyl ring attached to the phenol core at the 4-position, rather than a phenoxy group.
  • Functional Groups: Both compounds contain cyano and fluoro substituents, but the ether linkage (O-) in this compound is absent here.
  • Molecular Weight: The analog’s higher molar mass (238.22 vs. ~235 g/mol for the target compound, inferred from formula C₁₃H₇FNO₂) suggests differences in physical properties like melting point and solubility .

Table 1: Structural Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound C₁₃H₇FNO₂ ~235 Phenol, cyano, fluoro, ether
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol C₁₄H₇FN₂O 238.22 Phenol, cyano, fluoro
Phenol Esters and Ethers

Phenol esters (e.g., phenyl benzoate, 4-acetoxybenzoic acid) and ethers provide contrasting functional group chemistry:

  • Reactivity: Esters (e.g., phenyl benzoate, C₈H₈O₂; Molar Mass: 136.15 g/mol) undergo hydrolysis more readily than ethers due to the labile ester bond. The ether linkage in this compound likely confers greater stability under acidic/basic conditions .
  • Polarity: The cyano and fluoro groups in the target compound enhance polarity compared to non-polar esters like 4-nitrophenyl palmitate (C₂₂H₃₅NO₄; Molar Mass: 377.53 g/mol), impacting solubility in organic vs. aqueous media .

Table 2: Functional Group Impact on Properties

Compound Type Example Key Functional Groups Reactivity Typical Applications
Phenol Ethers Target Compound Ether, -CN, -F Moderate stability Pharmaceuticals, agrochemicals
Phenol Esters Phenyl benzoate Ester Hydrolysis-prone Solvents, plasticizers
Nitro-Substituted Esters 4-Nitrophenyl palmitate Ester, -NO₂ High reactivity Surfactants, enzymatic assays
Physicochemical Properties
  • Solubility: The target compound’s cyano and fluoro groups likely reduce water solubility compared to hydroxyl-rich analogs like 4-acetoxybenzoic acid (C₉H₈O₄; 180.16 g/mol), which has a carboxylic acid group enhancing hydrophilicity .
  • Thermal Stability : Ethers generally exhibit higher thermal stability than esters. For instance, 4-acetoxybiphenyl (C₁₄H₁₂O₂ ; 212.25 g/mol) decomposes at ~200°C, whereas ethers like the target compound may withstand higher temperatures .

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